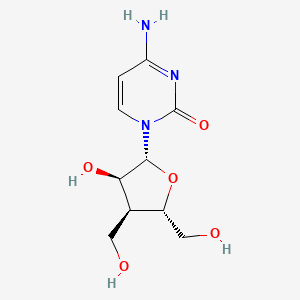
Cytidine, 3'-deoxy-3'-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-deoxy-3’-(hydroxymethyl)cytidine typically involves the use of nucleoside analogs and various chemical reactions. One common method starts with the protection of the hydroxyl groups of cytidine, followed by selective deprotection and modification at the 3’ position. The reaction conditions often involve the use of protecting groups such as acetyl or benzoyl groups, and reagents like acetic anhydride and pyridine .
Industrial Production Methods
Industrial production methods for 3’-deoxy-3’-(hydroxymethyl)cytidine are similar to those used for other nucleoside analogs. These methods often involve large-scale synthesis using automated synthesizers and high-throughput purification techniques. The use of biocatalysts and enzymatic reactions is also explored to improve yield and reduce production costs .
化学反応の分析
Types of Reactions
3’-deoxy-3’-(hydroxymethyl)cytidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective modification .
Major Products
The major products formed from these reactions include various derivatives of 3’-deoxy-3’-(hydroxymethyl)cytidine, such as 3’-deoxy-3’-(formyl)cytidine and 3’-deoxy-3’-(carboxyl)cytidine.
科学的研究の応用
3’-deoxy-3’-(hydroxymethyl)cytidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and nucleoside analogs.
Biology: It serves as a probe for studying DNA and RNA modifications, particularly in the context of epigenetics and gene expression.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities. .
Industry: It is utilized in the production of nucleic acid-based therapeutics and diagnostics.
作用機序
The mechanism of action of 3’-deoxy-3’-(hydroxymethyl)cytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerases and RNA-dependent RNA polymerases .
類似化合物との比較
Similar Compounds
Deoxycytidine: Similar to 3’-deoxy-3’-(hydroxymethyl)cytidine but lacks the hydroxymethyl group at the 3’ position.
3’-deoxy-3’,4’-didehydro-cytidine: Another modified nucleoside with a double bond between the 3’ and 4’ positions.
Uniqueness
3’-deoxy-3’-(hydroxymethyl)cytidine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This modification allows it to be used as a versatile tool in various research and therapeutic applications, distinguishing it from other nucleoside analogs .
特性
CAS番号 |
133713-59-4 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c11-7-1-2-13(10(17)12-7)9-8(16)5(3-14)6(4-15)18-9/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9-/m1/s1 |
InChIキー |
BOSBLRZAOWVMFK-SQEXRHODSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)CO)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



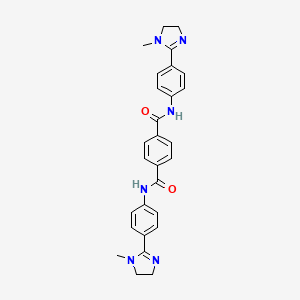
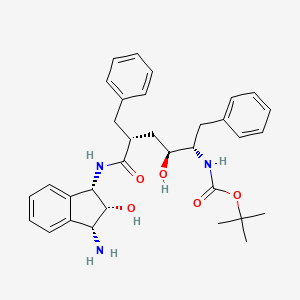
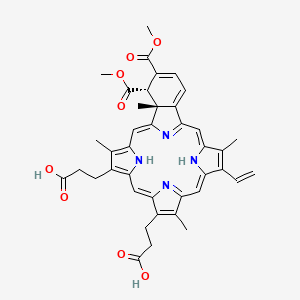

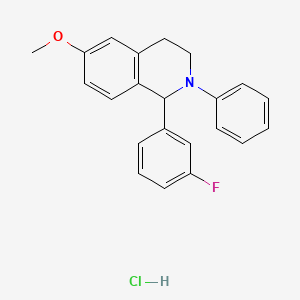
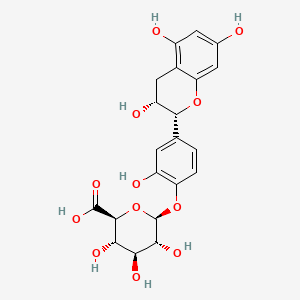


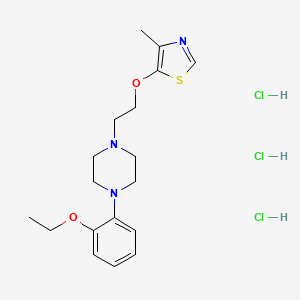
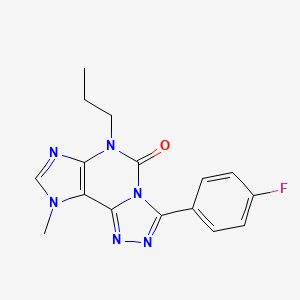
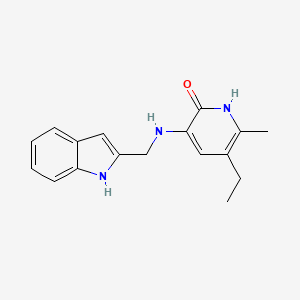
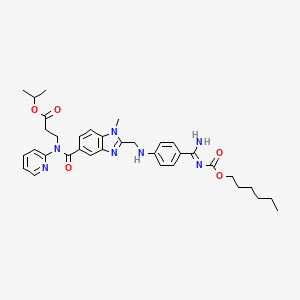
![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)
